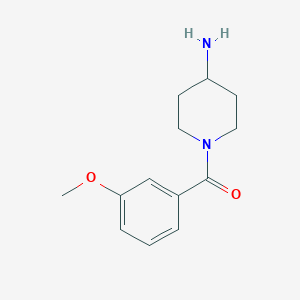
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-アミノピペリジン-1-イル)(3-メトキシフェニル)メタノンは、分子式C13H19ClN2O2を持つ化学化合物です。化学、生物学、医学など、さまざまな分野における用途で知られています。この化合物は、その独特の特性と反応性により、研究や産業の現場で広く利用されています。
製造方法
合成経路と反応条件
(4-アミノピペリジン-1-イル)(3-メトキシフェニル)メタノンの合成は、通常、4-アミノピペリジンと3-メトキシベンゾイルクロリドの反応によって行われます。この反応は、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。反応混合物は通常、室温で数時間撹拌して、完全な変換を確実に行います。
工業的製造方法
産業的な環境では、(4-アミノピペリジン-1-イル)(3-メトキシフェニル)メタノンの製造には、反応物を制御された条件下で組み合わせる、大規模なバッチ反応器が使用される場合があります。反応は、高性能液体クロマトグラフィー(HPLC)などの分析技術を用いて監視され、生成物の純度と収率が保証されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone typically involves the reaction of 4-aminopiperidine with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product.
化学反応の分析
反応の種類
(4-アミノピペリジン-1-イル)(3-メトキシフェニル)メタノンは、以下のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、対応するN-酸化物を生成することができます。
還元: 還元反応は、この化合物を対応するアミン誘導体に変換することができます。
置換: 適切な条件下で、メトキシ基は他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸(mCPBA)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 置換反応は、多くの場合、ハロゲン化アルキルやアシルクロリドなどの触媒や特定の試薬を必要とします。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はN-酸化物を生成する可能性がありますが、還元はアミン誘導体を生成する可能性があります。
科学的研究の応用
(4-アミノピペリジン-1-イル)(3-メトキシフェニル)メタノンは、科学研究において幅広い用途があります。
化学: さまざまな有機化合物の合成における中間体として使用されます。
生物学: この化合物は、細胞プロセスへの影響を含む、その潜在的な生物活性を研究されています。
医学: 特に新規薬剤の開発におけるその潜在的な治療的応用を探索するための研究が進行中です。
産業: 特殊化学品の製造や、さまざまな産業プロセスにおける試薬として使用されます。
作用機序
(4-アミノピペリジン-1-イル)(3-メトキシフェニル)メタノンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生化学経路に影響を与える可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なる場合があります。
類似化合物との比較
類似化合物
(4-アミノピペリジン-1-イル)(3-メトキシフェニル)メタノン塩酸塩: この化合物の塩酸塩形態。
(4-アミノピペリジン-1-イル)(3-メトキシフェニル)メタノンN-酸化物: 酸化された誘導体。
(4-アミノピペリジン-1-イル)(3-メトキシフェニル)メタノンアミン: 還元された誘導体。
独自性
(4-アミノピペリジン-1-イル)(3-メトキシフェニル)メタノンは、さまざまな化学反応に関与し、さまざまな分子標的と相互作用することができる、その特定の構造によりユニークです。その汎用性は、研究や産業用途において非常に価値のあるものとなっています。
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
(4-aminopiperidin-1-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-3-10(9-12)13(16)15-7-5-11(14)6-8-15/h2-4,9,11H,5-8,14H2,1H3 |
InChIキー |
DQPXTZFNWPGMPV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


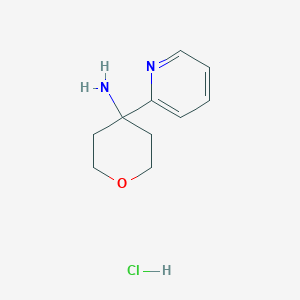
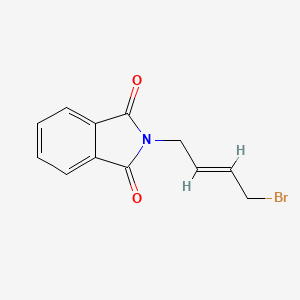

![3-Chloroisothiazolo[3,4-b]pyridine](/img/structure/B11771773.png)
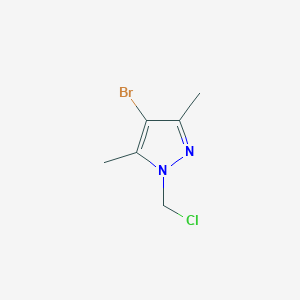


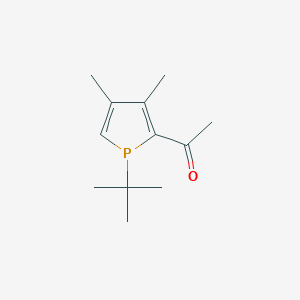
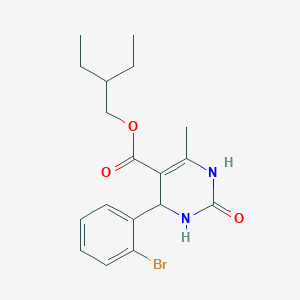

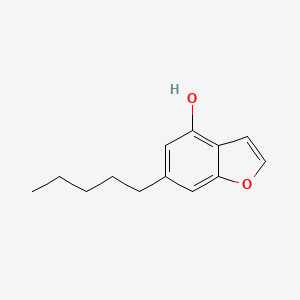

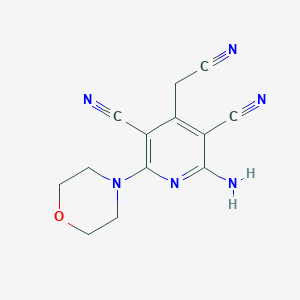
![2-(Methylthio)-4-nitrobenzo[d]thiazole](/img/structure/B11771856.png)
